molecular formula C8H8N2O B13962567 (2S)-amino(3-hydroxyphenyl)acetonitrile CAS No. 381241-13-0

(2S)-amino(3-hydroxyphenyl)acetonitrile

Cat. No.: B13962567
CAS No.: 381241-13-0
M. Wt: 148.16 g/mol
InChI Key: ZBNZSUFWSZOXCU-MRVPVSSYSA-N
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Description

(2S)-amino(3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-amino(3-hydroxyphenyl)acetonitrile typically involves the reaction of a suitable precursor with an amine and a cyanide source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the product, and purification steps such as crystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-amino(3-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of (2S)-amino(3-hydroxyphenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-amino(3-hydroxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-amino(3-hydroxyphenyl)acetonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination chemistry. These interactions can modulate the function of biological macromolecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-amino(3-hydroxyphenyl)methanamine: Similar structure but with an amine group instead of a nitrile group.

    3-hydroxybenzaldehyde: Similar aromatic ring with a hydroxyl group but with an aldehyde group instead of an amino and nitrile group.

    3-hydroxybenzoic acid: Similar aromatic ring with a hydroxyl group but with a carboxylic acid group instead of an amino and nitrile group.

Uniqueness

(2S)-amino(3-hydroxyphenyl)acetonitrile is unique due to its combination of functional groups (amino, hydroxyl, and nitrile) and its chiral nature

Properties

CAS No.

381241-13-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(2S)-2-amino-2-(3-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H8N2O/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,10H2/t8-/m1/s1

InChI Key

ZBNZSUFWSZOXCU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C#N)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C#N)N

Origin of Product

United States

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